

An In-depth Technical Guide to AKOS B018304 (CAS: 6308-22-1)

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Compound of Interest

Compound Name: AKOS B018304

Cat. No.: B1586663

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is a small molecule with the CAS number 6308-22-1.^{[1][2][3][4][5]} It is recognized for its dual inhibitory action against two distinct biological targets: the non-structural protein 2 (nsP2) protease of the Chikungunya virus (CHIKV) and the human transcription factor delta-FosB (Δ FosB).^{[1][6]} This unique profile positions **AKOS B018304** as a valuable chemical probe for studying the replication of alphaviruses and the molecular mechanisms underlying chronic neuropsychiatric conditions. This guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used for its characterization.

Chemical Properties

AKOS B018304, also known by its synonyms (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one, C6, and NSC 43396, is an arylalkylidene derivative of 1,3-thiazolidin-4-one.^{[2][3][6]} Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	6308-22-1	[1][2][3][4][5]
Molecular Formula	C10H6N2O3S2	[1]
Molecular Weight	266.29 g/mol	[1]
IUPAC Name	(5Z)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one	[3]
SMILES	<chem>O=C1N=C(S)S/C1=C\C2=CC=CC=C2</chem> <chem>CC=C2--INVALID-LINK--=O</chem>	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO	[1]
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	[1]

Biological Activity and Mechanism of Action

Anti-Chikungunya Virus Activity

AKOS B018304 has demonstrated potent inhibitory activity against the Chikungunya virus in cell-based assays.[1][2][7] The proposed mechanism of action is the inhibition of the viral nsP2 protease. This enzyme is crucial for the cleavage of the viral polyprotein into individual non-structural proteins, which are essential for the replication of the virus. By inhibiting nsP2 protease, **AKOS B018304** effectively halts the viral life cycle.

Quantitative Data: Anti-Chikungunya Virus Activity

Parameter	Value	Cell Line	Assay
EC50	4.2 μ M	Vero	Cytopathic Effect (CPE) Reduction Assay

Data sourced from a study on thiazolidone derivatives as inhibitors of the Chikungunya virus, where **AKOS B018304** was referred to as compound 8.

Inhibition of Δ FosB

AKOS B018304 has also been identified as an allosteric inhibitor of the transcription factor Δ FosB.[6] Δ FosB is a highly stable protein that accumulates in the brain's reward circuitry upon chronic exposure to stimuli such as drugs of abuse, stress, and certain medications. It plays a key role in the long-term adaptations that contribute to addiction and other neuropsychiatric disorders. **AKOS B018304** disrupts the binding of Δ FosB to its DNA targets, thereby modulating the expression of downstream genes.[6]

Quantitative Data: Δ FosB Inhibition

Parameter	Value	Assay
IC50	10.1 μ M	Fluorescence Polarization Assay (disruption of Δ FosB binding to TMR-cdk5)

Data sourced from a study identifying allosteric inhibitors of Δ FosB, where **AKOS B018304** was likely referred to as compound C6.[6]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay for Anti-Chikungunya Virus Activity

This assay is designed to quantify the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Methodology:

- **Cell Culture:** Vero cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
- **Compound Preparation:** A stock solution of **AKOS B018304** is prepared in DMSO and then serially diluted to various concentrations in the cell culture medium.
- **Infection:** The cell culture medium is removed from the wells, and the cells are washed. The cells are then infected with a predetermined titer of Chikungunya virus (LR2006_OPY1 strain) in the presence of the different concentrations of **AKOS B018304**. Control wells with virus only (no compound) and cells only (no virus, no compound) are also included.
- **Incubation:** The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for the development of a clear cytopathic effect in the virus control wells (typically 3-4 days).
- **Quantification of CPE:** The cytopathic effect is quantified by staining the remaining viable cells with a crystal violet solution. The dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated for each compound concentration relative to the cell control. The EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, is then determined by non-linear regression analysis.

Fluorescence Polarization Assay for Δ FosB Inhibition

This assay measures the disruption of the interaction between Δ FosB and its DNA binding partner.

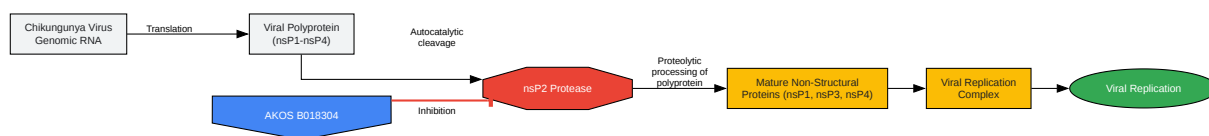
Methodology:

- **Reagents:**
 - Purified recombinant Δ FosB protein.

- A fluorescently labeled DNA oligonucleotide containing the Δ FosB binding site (e.g., TMR-cdk5).
- **AKOS B018304** dissolved in DMSO.
- Assay buffer.
- Assay Procedure:
 - The assay is performed in a low-volume black microplate.
 - A fixed concentration of the fluorescently labeled DNA probe is mixed with a fixed concentration of the Δ FosB protein in the assay buffer. This mixture is incubated to allow for binding, resulting in a high fluorescence polarization signal.
 - **AKOS B018304** is added to the wells at various concentrations.
 - The plate is incubated to allow the compound to interact with the protein-DNA complex.
- Measurement: The fluorescence polarization of each well is measured using a suitable plate reader. A decrease in the polarization signal indicates the displacement of the fluorescent DNA probe from the Δ FosB protein.
- Data Analysis: The IC₅₀ value, the concentration of **AKOS B018304** that causes a 50% reduction in the fluorescence polarization signal, is calculated by fitting the data to a dose-response curve.

Visualizations

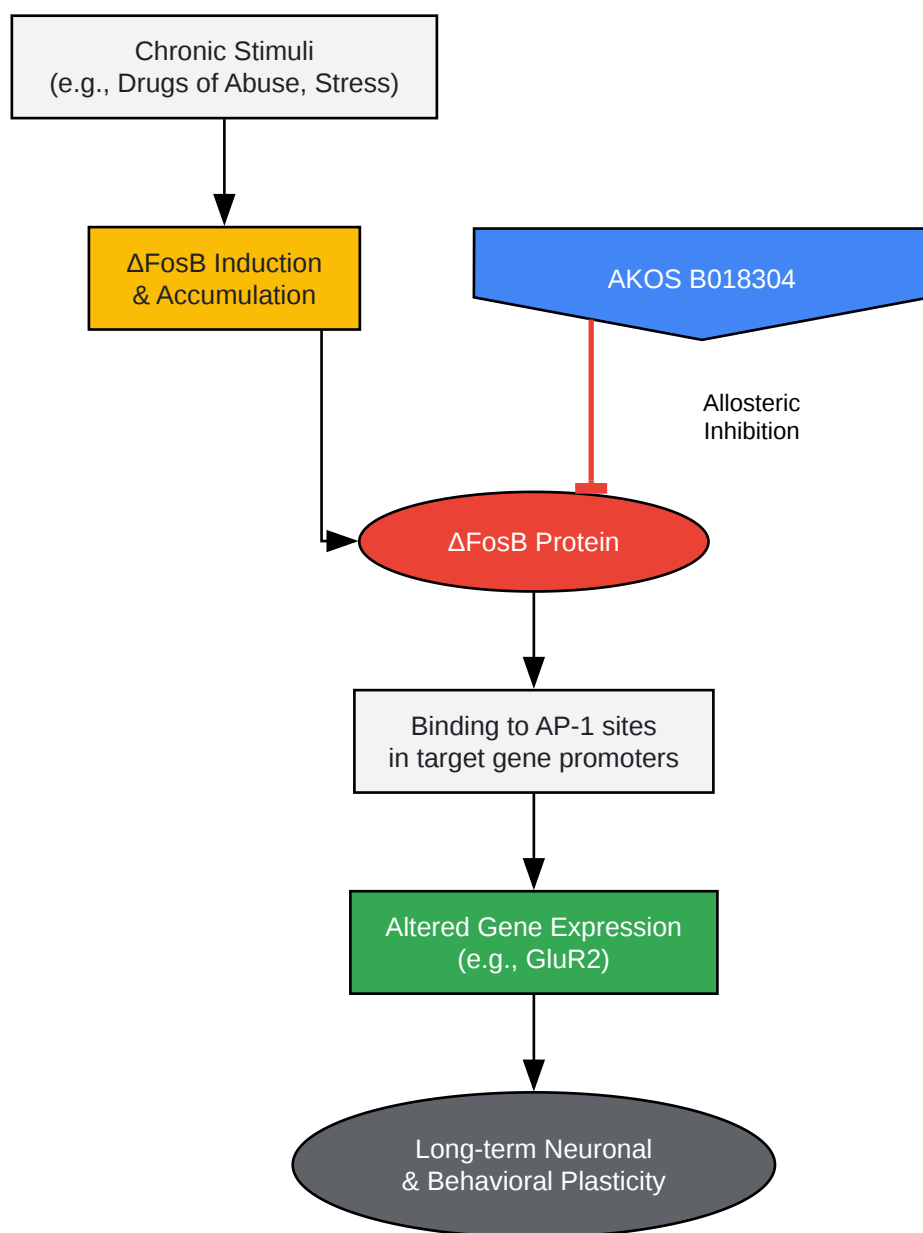
Proposed Mechanism of Action: Anti-Chikungunya Virus Activity



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Caption: Inhibition of Chikungunya virus replication by **AKOS B018304**.

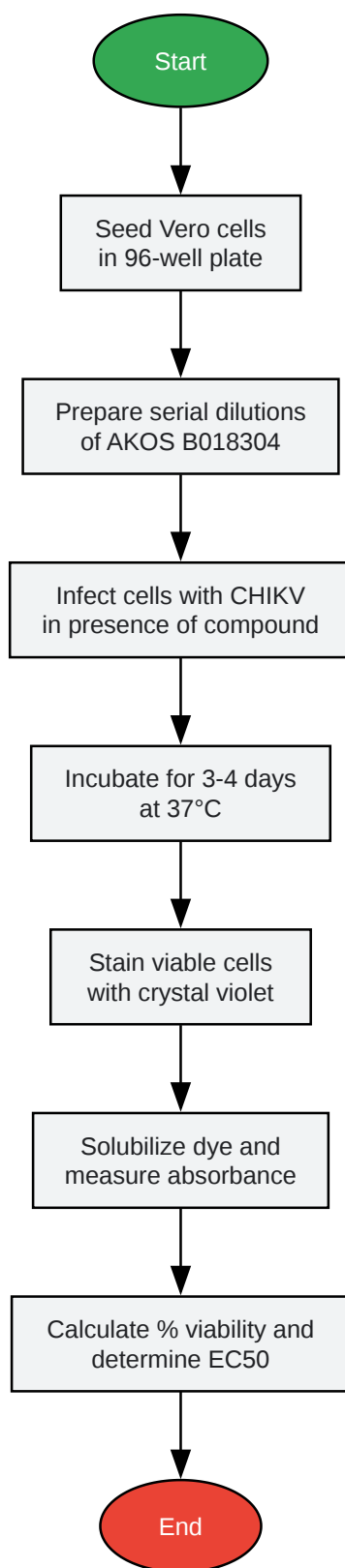
Proposed Mechanism of Action: Δ FosB Inhibition



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Caption: Allosteric inhibition of ΔFosB-mediated transcription by **AKOS B018304**.

Experimental Workflow: CPE Reduction Assay



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Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.

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